3-联苯-4-基-哌嗪-1-甲酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

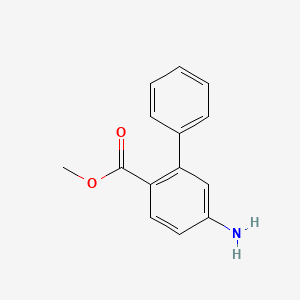

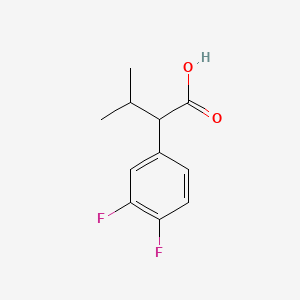

The compound "3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester" is a derivative of piperazine featuring a carboxylic acid esterified with a tert-butyl group. Piperazine derivatives are of significant interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of piperazine derivatives often involves the activation of carboxylic acids as their active esters, which can then react with amines to form amides or peptides. For instance, tert-butyl carbonates (BOC-OX) are used to activate carboxylic acids in the presence of DMAP, leading to the formation of benzotriazinonyl esters, which are intermediates in reactions with primary and secondary amines . Other synthetic approaches include nucleophilic substitution reactions , condensation reactions , and modified Bruylants reactions .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and LCMS, as well as single crystal X-ray diffraction analysis . These compounds can exhibit various conformations, such as linear or L-shaped structures, and can form different crystal architectures through intermolecular interactions . DFT calculations are also used to investigate the stability of molecular structures and conformations .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including amination , condensation , and intramolecular lactonization . These reactions are crucial for modifying the piperazine core to introduce different functional groups, which can lead to the synthesis of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as crystal structure, bond lengths, and angles, are typically characterized by X-ray diffraction studies . The compounds can crystallize in different space groups and exhibit typical bond lengths and angles for piperazine-carboxylates . Intermolecular interactions, such as hydrogen bonds and π-π stacking, contribute to the stability and three-dimensional architecture of the crystals .

Relevant Case Studies

Several of the synthesized piperazine derivatives have been evaluated for their biological activities. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative have been studied for their antibacterial and antifungal activities, showing moderate activity . Another derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, exhibited poor antibacterial and moderate anthelmintic activity . These studies highlight the potential of piperazine derivatives in the development of new therapeutic agents.

科学研究应用

化学工程与合成

- 一项研究重点关注用南极假丝酵母脂肪酶 B (CALB) 合成糖脂肪酸酯,强调了化学工程研究中系统映射的原理。该研究强调了可再生资源的利用和溶剂选择对生产率的影响,表明溶剂系统在化学合成过程中的重要性 (Gonçalves 等人,2021)。

药理学和医学应用

- 一项综合性综述概述了 α-肾上腺素受体拮抗剂(包括哌嗪类化合物)在治疗前列腺癌和其他癌症中的作用。该综述详细阐述了这些化合物细胞毒性和抗肿瘤作用背后的机制,强调了设计良好的临床试验以最终证明其抗癌特性的必要性 (Batty 等人,2016)。

- 另一项研究重点介绍了恰巴胡椒的生物活性,恰巴胡椒是一种具有多种药理作用的烹饪草本,包括抗炎和抗癌特性。这项研究强调了植物性化合物在传统医学和治疗应用中的潜力 (Islam 等人,2020)。

神经病学治疗应用

- 综述了具有药理学相似性的化合物 3-N-丁基邻苯二甲酸内酯 (NBP) 在神经系统疾病中的应用。该综述讨论了 NBP 复杂的多靶点机制及其日益增加的临床应用,包括缺血性卒中和神经退行性疾病 (Chen 等人,2019)。

作用机制

The mechanism of action of similar compounds involves rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . They are amenable for linker attachment via reductive amination, and serve as a basic building block for making protein degrader libraries .

安全和危害

未来方向

The future directions for similar compounds involve their use in the development of Thalidomide-based PROTACs . They allow rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . They are amenable for linker attachment via reductive amination, and serve as a basic building block for making protein degrader libraries .

属性

IUPAC Name |

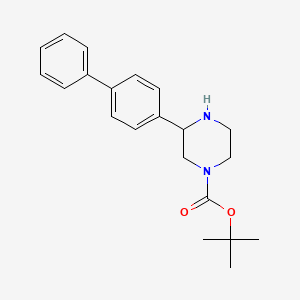

tert-butyl 3-(4-phenylphenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-21(2,3)25-20(24)23-14-13-22-19(15-23)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-12,19,22H,13-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYOHCYZPXGDRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587711 |

Source

|

| Record name | tert-Butyl 3-([1,1'-biphenyl]-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Biphenyl-4-YL-piperazine-1-carboxylic acid tert-butyl ester | |

CAS RN |

886770-41-8 |

Source

|

| Record name | tert-Butyl 3-([1,1'-biphenyl]-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)